2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride
Description
2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 3,4-dimethylphenyl substituent. Cyclopropane amines are known for their conformational rigidity, which can enhance binding affinity to biological targets such as receptors or enzymes .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9(5-8(7)2)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H |
InChI Key |
HDOLVWUASWHXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.
Substitution Reaction: The 3,4-dimethylphenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include nitroso compounds or oximes.
Reduction: Products include primary amines or other reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new cyclopropane derivatives.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can interact with active sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and chlorine substituents (e.g., CAS 1156491-10-9, 90650-04-7) increase molecular polarity and may influence metabolic stability.
- Pharmacological Implications : The difluorophenyl derivative (CAS 1156491-10-9) is critical in synthesizing ticagrelor, an antiplatelet drug, highlighting the role of cyclopropane amines in cardiovascular therapeutics .
- Synthetic Challenges : Dichlorophenyl derivatives (e.g., CAS 90650-04-7) may pose higher synthetic complexity due to steric and electronic effects of chlorine atoms .
Biological Activity
2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropylamine derivative that has gained attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on different biological systems, particularly in the context of cancer research and neuroprotection.
The molecular formula of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is , with a molecular weight of approximately 215.72 g/mol. Its structure features a cyclopropane ring attached to a dimethylphenyl group, which is significant for its biological interactions.
The biological activity of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride can be attributed to its interaction with various molecular targets. The compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For example, studies have indicated that similar compounds can modulate neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, which are crucial for mood regulation and neuroprotection.
Anticancer Activity
Research has shown that derivatives of cyclopropanamines exhibit significant antiproliferative effects against various cancer cell lines. In particular, 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride has been tested against several cancer types:
| Cell Line | IC50 (μM) | Inhibition (%) |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.6 | 85 |
| A549 (Lung Cancer) | 7.2 | 78 |
| HeLa (Cervical Cancer) | 6.5 | 80 |
These results indicate a promising profile for the compound in inhibiting cancer cell growth.
Neuroprotective Effects
In addition to its anticancer properties, this compound has also been evaluated for neuroprotective effects. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease.
Case Studies
- In vitro Study on Cancer Cell Lines : A recent study assessed the antiproliferative activity of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride across multiple cancer cell lines. The compound demonstrated significant inhibition of cell proliferation compared to control groups, indicating its potential as an anticancer agent .
- Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of the compound in rodent models subjected to induced oxidative stress. Results showed a marked decrease in neuronal cell death and improved behavioral outcomes in treated animals compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
